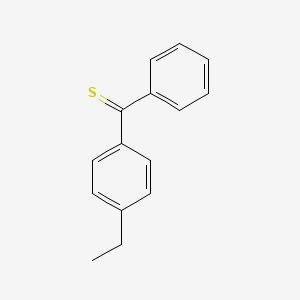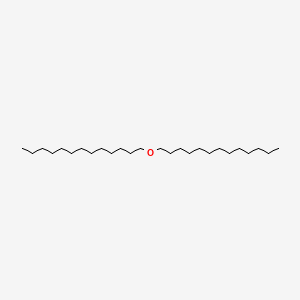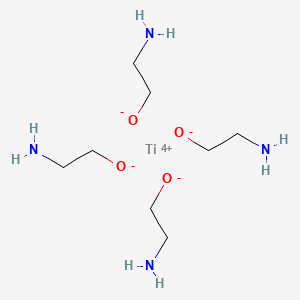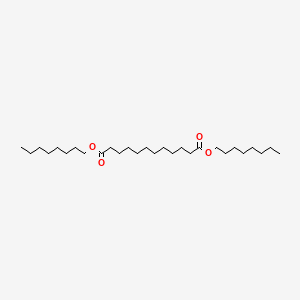
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- is a complex organic compound that features a combination of a propanol group, a dicyclohexylamino group, and a quinolinyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- typically involves multi-step organic reactions. The starting materials might include 2-propanol, dicyclohexylamine, and 8-hydroxyquinoline. The reaction conditions would likely involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced in high yield and purity.
化学反応の分析
Types of Reactions
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.
Reduction: The quinolinyloxy group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the propanol group would yield a ketone or aldehyde, while reduction of the quinolinyloxy group could yield a different quinoline derivative.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other derivatives of propanol, dicyclohexylamine, or quinoline. Examples could be:
- 2-Propanol derivatives with different substituents.
- Dicyclohexylamine derivatives with different functional groups.
- Quinolinyloxy compounds with variations in the quinoline structure.
Uniqueness
The uniqueness of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
85239-29-8 |
|---|---|
分子式 |
C24H34N2O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-(dicyclohexylamino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H34N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10,15-16,20-22,27H,1-6,11-14,17-18H2 |
InChIキー |
DNNHUAFLXMCDHZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


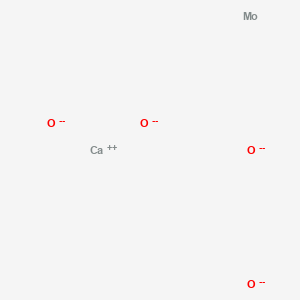
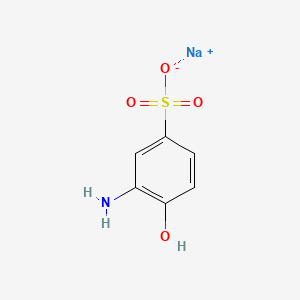
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
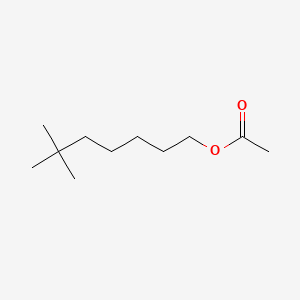
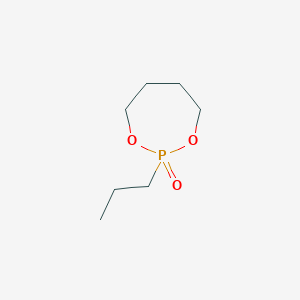


![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
